4-methyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
4-methyl-6-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-13-15-11-19-23(14-5-3-2-4-6-14)17(15)18(25)22(20-13)12-16(24)21-7-9-26-10-8-21/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFPKWADJMXLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
- Pyrazolo[3,4-d]pyridazin-7(6H)-one core : Derived from cyclization of a pyrazole-hydrazine precursor.
- 4-Methyl and 1-phenyl substituents : Introduced via electrophilic substitution or pre-functionalized starting materials.
- 6-(2-Morpholino-2-oxoethyl) side chain : Likely incorporated through Michael addition or nucleophilic acyl substitution.
Retrosynthetic pathways suggest two primary strategies:
- Path A : Late-stage introduction of the morpholinoethyl group after core formation.
- Path B : Early incorporation of the side chain during cyclization.
Synthetic Strategies and Optimization
Core Construction via Hydrazine Cyclocondensation
The pyrazolo[3,4-d]pyridazinone scaffold is efficiently synthesized through cyclocondensation reactions. A representative route involves:
- Synthesis of 1-phenyl-4-formylpyrazole-3-carboxylate (Intermediate I) :
- Reaction with Hydrazine :
Key Conditions :
Introduction of the 6-(2-Morpholino-2-Oxoethyl) Side Chain
Michael Addition Approach
Intermediate II reacts with methyl vinyl ketone in the presence of morpholine to form the side chain via a Michael addition-cyclization sequence:
- Step 1 : Michael addition of morpholine to methyl vinyl ketone generates 2-morpholino-3-ketopropane.
- Step 2 : Base-catalyzed (K₂CO₃) alkylation of Intermediate II at the 6-position, followed by keto-enol tautomerization.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 68 |
| Temperature (°C) | 60 | |
| Reaction Time (h) | 12 |
Acylation Followed by Aminolysis
Alternative route using bromoethyl intermediates:
- Acylation : Intermediate II reacts with ethyl bromoacetate to form 6-(2-bromoethyl) derivative.
- Aminolysis : Displacement of bromide with morpholine in THF at 50°C.
Challenges :
Characterization and Analytical Data
The final compound was characterized using:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Michael Addition | Fewer steps, high regioselectivity | Requires anhydrous conditions | 68 |
| Acylation-Aminolysis | Scalable, avoids strong bases | Lower efficiency | 52 |
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-methyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Antitumor Potency: Compound 10e (IC₅₀ = 11 µM) demonstrates the critical role of electron-withdrawing groups (e.g., nitro) in enhancing activity against MCF-7 cells .
- Substituent Effects: Fluorinated analogs (e.g., ) exhibit increased lipophilicity, which may improve blood-brain barrier penetration but reduce solubility. The morpholino group in the target compound likely balances solubility and membrane permeability due to its mixed hydrophilic-lipophilic character .
- Heterocyclic Diversity: Piperazinyl () and morpholino substituents both introduce nitrogen atoms, but the morpholino group’s oxygen atoms may confer distinct hydrogen-bonding capabilities, influencing target binding .
Physicochemical Properties
*Calculated based on molecular formula.
Key Insights :
- The morpholino group in the target compound enhances solubility compared to chloro or thione substituents ().
- Methoxy groups () improve solubility but may reduce metabolic stability compared to morpholino.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Formation | H2SO4 (cat.), EtOH, reflux | 65–70 | >90% | |
| Alkylation | 2-Morpholinoacetyl chloride, DMF, 0–5°C | 45–50 | >85% |
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (0–5°C) to minimize side reactions .
- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to accelerate alkylation .
- In-line Monitoring : Employing HPLC or LC-MS to track reaction progress and identify byproducts early .
- Post-reaction Quenching : Gradual addition of ice-cwater to precipitate crude product, reducing impurity carryover.
Key Consideration : Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps, enabling targeted optimization .
Basic: What analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign signals for the pyridazinone core (δ 7.8–8.2 ppm for aromatic protons) and morpholino group (δ 3.4–3.7 ppm for CH2-O) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., pyrazolo-pyridazine ring) .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 423.1784 for C20H22N4O3) .
- X-ray Crystallography : Definitive proof of stereochemistry and bond angles, though requires high-quality single crystals .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s kinase inhibition potential?
Methodological Answer:
Derivative Synthesis : Modify substituents (e.g., morpholino group, phenyl ring) to create analogs .
Biological Assays :
- Kinase Inhibition Profiling : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) against a panel of kinases (e.g., PI3K, CDKs) .
- IC50 Determination : Dose-response curves (0.1–100 µM) to rank potency.
Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes within kinase ATP pockets .
Q. Table 2: Hypothetical SAR Trends
| Substituent Modification | Kinase Inhibition (IC50) | Selectivity Index |
|---|---|---|
| Morpholino → Piperidine | 0.8 µM (CDK2) | 10-fold vs CDK4 |
| Phenyl → 4-Fluorophenyl | 1.2 µM (PI3Kα) | 5-fold vs PI3Kβ |
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity. Mitigation steps:
Reproducibility Checks :
- Validate protocols (e.g., cell line authenticity, ATP concentration in kinase assays) .
- Cross-test batches with ≥95% purity (HPLC-UV) .
Structural Confirmation : Re-analyze disputed batches via NMR/X-ray to rule out isomerization or degradation .
Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50 ± SEM) and exclude outliers with poor methodological rigor .
Basic: What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
- Thermal Stability : Degrades above 40°C (TGA/DSC data shows decomposition onset at 180°C) .
- Light Sensitivity : Store in amber vials at -20°C to prevent photolytic cleavage of the morpholino group .
- Solution Stability : Use DMSO stock solutions (10 mM) with ≤3 freeze-thaw cycles to avoid precipitation .
Advanced: What strategies can be used to enhance the bioavailability of this compound in preclinical studies?
Methodological Answer:
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated morpholino) for passive diffusion across membranes .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–100 nm) to prolong half-life in vivo .
Key Metrics : LogP (2.5–3.5), aqueous solubility (≥50 µg/mL), and permeability (Caco-2 assay Papp ≥1 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
